molecular formula C16H13N3OS B2592689 (2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one CAS No. 463317-02-4

(2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one

Cat. No.: B2592689
CAS No.: 463317-02-4
M. Wt: 295.36
InChI Key: ARJMAOLDRCWVPI-ZROIWOOFSA-N
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Description

(2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one is a synthetic thiazolidinone derivative intended for research applications. This compound features a thiazolidinone core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential, and is substituted with pyridine and p-tolyl groups to modulate its properties and biological activity . Thiazolidinone derivatives are extensively investigated for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties . The structural motif of a 5-arylmethylidene group at the C5 position, as found in this compound, is a common feature in many bioactive thiazolidinones and is often associated with enhanced potency . Specifically, closely related (Z)-isomers of 5-benzylidene-thiazolidinones have demonstrated significant antibacterial and antifungal efficacy in research settings, with some compounds showing activity against resistant bacterial strains and the ability to reduce biofilm formation . The presence of both the pyridine and p-tolylimino groups suggests potential for interaction with various enzymatic targets. Research on similar molecules indicates that the mechanism of action may involve inhibition of bacterial enzymes such as MurB, a key player in cell wall synthesis, or fungal enzymes like CYP51 . This compound is provided exclusively for research purposes in non-human studies. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct thorough investigations to fully elucidate this compound's specific mechanism of action, pharmacokinetic profile, and potential applications in various biological models.

Properties

IUPAC Name

(5Z)-2-(4-methylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-4-6-13(7-5-11)18-16-19-15(20)14(21-16)9-12-3-2-8-17-10-12/h2-10H,1H3,(H,18,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJMAOLDRCWVPI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antidiabetic effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{S}

This structure features a thiazolidine ring with substituents that may influence its biological activity.

Research indicates that thiazolidinones can exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidinones have been shown to inhibit enzymes such as α-amylase and urease, which are involved in carbohydrate metabolism and urea cycle, respectively. This inhibition can lead to reduced glucose levels and improved metabolic profiles in diabetic models .
  • Antioxidant Properties : The presence of heteroatoms like nitrogen and sulfur in thiazolidinones contributes to their antioxidant capacity. This property helps in mitigating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antidiabetic Effects

A study by Rahim et al. explored the antidiabetic potential of thiazolidinone derivatives, including this compound. The compound demonstrated significant inhibition of α-amylase activity, leading to decreased glucose absorption in the intestines. In vitro assays indicated an IC50 value comparable to standard antidiabetic drugs .

Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains. The results showed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Case Study 1: Antidiabetic Properties

A clinical trial involving diabetic rats treated with this compound revealed notable improvements in blood glucose levels and lipid profiles after four weeks of administration. The study concluded that the compound could serve as a potential therapeutic agent for managing diabetes mellitus .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the efficacy of this thiazolidinone was evaluated against Staphylococcus aureus and Escherichia coli. The compound displayed significant antibacterial effects, suggesting its potential application in treating infections caused by these pathogens .

Summary Table of Biological Activities

Activity TypeAssessed EffectReference
AntidiabeticInhibition of α-amylase
AntimicrobialModerate activity against bacteria
AntioxidantReduction of oxidative stress

Comparison with Similar Compounds

Stereochemical Impact :

  • The 2Z,5Z configuration in the target compound ensures planarity of the thiazolidinone ring, facilitating conjugation with aromatic substituents and enhancing binding to enzymes like α-amylase .
  • In contrast, 2E,5Z isomers (e.g., in pyrazole derivatives) exhibit reduced planarity, lowering inhibitory potency by ~30% compared to 2Z,5Z counterparts .

Key Observations :

  • Ionic liquid-phase catalysts (e.g., SILLP) improve yields (87%) by enhancing reaction efficiency .
  • Low yields (24%) for the target compound may stem from steric hindrance from the pyridine group .

Enzyme Inhibition:

  • α-Amylase Inhibition :
    • The target compound’s pyridine moiety forms hydrogen bonds with Phe-157 and Phe-300 residues in α-amylase, similar to acarbose .
    • Analogues with pyrazole substituents (e.g., compound 5a) show 90.04% inhibition at 100 µg/mL, outperforming the target compound .
    • Methyl/ethyl groups at position 3 reduce activity (1.9-fold vs. 0.9-fold glucose uptake) due to steric effects .

Receptor Modulation:

  • S1P1 Agonism :
    • Ponesimod’s dihydroxypropoxy chain enables selective S1P1 binding (EC₅₀ = 0.3 nM), whereas the target compound lacks this substituent .
  • PPAR-γ Activation: p-Tolylimino derivatives with para-substituted aryl groups show 2.1-fold higher PPAR-γ binding than meta-substituted analogues .

Computational and Crystallographic Insights

  • DFT Studies : The 2Z,5Z isomer is energetically favored (ΔG = −4.2 kcal/mol) over 2E,5Z due to reduced steric strain .
  • X-ray Crystallography :
    • Parallel layer stacking in crystals (e.g., allyl derivatives) stabilizes the Z-configuration via C=O···H–C interactions .
    • Bond lengths (e.g., N2–C14 = 1.259 Å) confirm the imine character critical for bioactivity .

Q & A

Q. What are the established synthetic routes for (2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one, and what reaction conditions are critical for regioselectivity?

The compound is synthesized via a base-catalyzed Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-allyl-2-(p-tolylimino)thiazolidin-4-one) and an aldehyde (e.g., pyridine-3-carbaldehyde). Key conditions include:

  • Use of a base-supported ionic liquid-like phase (SILLP) in ethanol under reflux to enhance yield and selectivity .
  • Solvent-free methods employing β-cyclodextrin-SO3H as a green catalyst, which reduces side reactions and improves atom economy . Monitoring reaction progress via TLC and optimizing reaction time (typically 3–6 hours) to prevent over-oxidation or decomposition.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography confirms the (Z,Z)-configuration of the imino and methylene groups, with bond angles and torsion angles critical for validating stereochemistry .
  • 1H/13C NMR identifies proton environments, such as the deshielded pyridyl protons (δ 8.5–9.0 ppm) and the thiazolidinone carbonyl (δ ~170 ppm) .
  • IR spectroscopy detects key functional groups, including C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, with structural analogs showing IC50 ranges of 10–50 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinone derivatives?

  • Structural analogs : Compare substituent effects; e.g., electron-withdrawing groups on the pyridyl ring enhance antibacterial activity but reduce solubility .
  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar dilution) to minimize discrepancies in MIC values .
  • Computational modeling : Use molecular docking to predict binding affinities to targets like hemoglobin subunits or kinase enzymes, reconciling in vitro/in silico results .

Q. What strategies optimize the reaction yield and purity of this compound under scalable conditions?

  • Catalyst screening : SILLP improves yields (~85%) compared to traditional bases (e.g., piperidine, ~70%) by reducing side product formation .
  • Solvent selection : Ethanol enhances solubility of intermediates, while solvent-free conditions minimize purification steps .
  • Crystallization optimization : Use mixed solvents (e.g., ethanol/water) to obtain high-purity crystals (>98%) suitable for X-ray analysis .

Q. How does the compound’s electronic structure influence its reactivity in further functionalization?

  • Electrophilic substitution : The electron-deficient pyridyl ring directs electrophiles to the meta position, while the thiazolidinone sulfur participates in redox reactions (e.g., oxidation to sulfoxides) .
  • Cross-coupling potential : Suzuki-Miyaura reactions with aryl boronic acids are feasible at the 5-position of the thiazolidinone, as demonstrated in analogs .

Q. What mechanistic insights explain its variable activity in different biological assays?

  • Target promiscuity : The compound may interact with multiple targets (e.g., hemoglobin subunits, kinase enzymes), leading to context-dependent effects .
  • Metabolic stability : Cytochrome P450 assays reveal rapid oxidation of the allyl group in some derivatives, reducing bioavailability .

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